N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a furan ring, a sulfonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of a sulfonyl chloride with an amine or alcohol in the presence of a base.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide depends on its specific application:
Biological activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide: can be compared with other compounds containing furan rings, sulfonyl groups, or methoxyphenyl groups.
Examples: this compound, this compound.
Uniqueness
Structural uniqueness: The combination of the furan ring, sulfonyl group, and methoxyphenyl group in a single molecule is relatively unique and may confer specific properties.
Functional uniqueness: The compound’s specific reactivity and potential biological activity may distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBMAOAYNGDWPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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